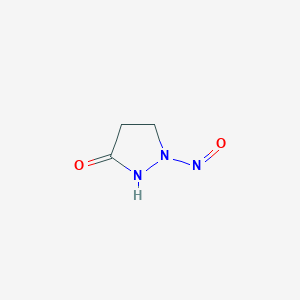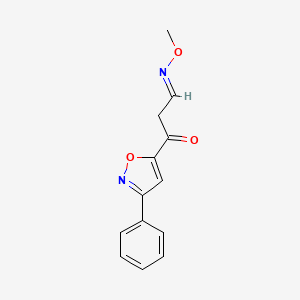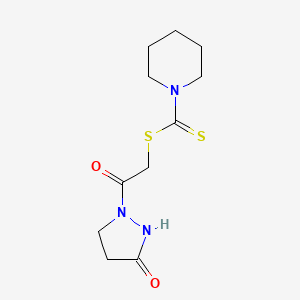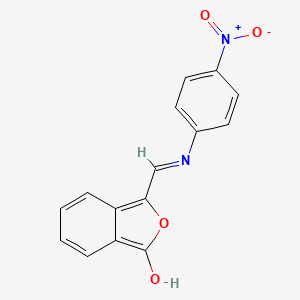
1-Nitrosopyrazolidin-3-one
Overview
Description
1-Nitrosopyrazolidin-3-one is a nitrogen-containing heterocyclic compound with significant interest in various fields of chemistry and biology. This compound is characterized by the presence of a nitroso group attached to a pyrazolidinone ring, which imparts unique chemical and biological properties.
Mechanism of Action
Target of Action
It’s worth noting that pyrazolidinone derivatives, which include 1-nitrosopyrazolidin-3-one, have been employed in various industries and exhibit a range of bioactivities .
Mode of Action
One study suggests that the compound may undergo electrocatalytic degradation in a three-dimensional electrode reactor . This process involves the generation of free radicals, which contribute to the indirect oxidation of the compound .
Biochemical Pathways
Result of Action
It’s worth noting that the compound may undergo electrocatalytic degradation, leading to the formation of reaction intermediates .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nitrosopyrazolidin-3-one can be synthesized through various methods. One common approach involves the oxidation of pyrazolidin-3-one derivatives using nitrosating agents such as sodium nitrite in acidic conditions . Another method includes the visible-light-induced aerobic oxidation of N1-substituted pyrazolidine-3-one derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Nitrosopyrazolidin-3-one undergoes various chemical reactions, including:
Oxidation: Visible-light-induced aerobic oxidation yielding azomethine imines.
Substitution: Reactions with nucleophiles leading to the formation of substituted pyrazolidinones.
Common Reagents and Conditions:
Oxidation: Eosin Y as a catalyst under visible light.
Substitution: Nucleophiles such as amines and hydrazines under mild conditions.
Major Products:
Azomethine Imines: Formed through oxidation reactions.
Substituted Pyrazolidinones: Resulting from nucleophilic substitution.
Scientific Research Applications
1-Nitrosopyrazolidin-3-one has diverse applications in scientific research:
Comparison with Similar Compounds
- N-Nitrosopyrrolidine
- N-Nitrosopiperidine
- N-Nitrosodimethylamine
Properties
IUPAC Name |
1-nitrosopyrazolidin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O2/c7-3-1-2-6(4-3)5-8/h1-2H2,(H,4,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOAYEDCDDWJEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(NC1=O)N=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301311421 | |
| Record name | 1-Nitroso-3-pyrazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301311421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338393-95-6 | |
| Record name | 1-Nitroso-3-pyrazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338393-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Nitroso-3-pyrazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301311421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(4-Isopropylphenyl)cyclopropyl]-1-ethanone oxime](/img/structure/B3126850.png)
![1-Methoxy-4-(2-{[(4-nitrobenzoyl)oxy]ethanimidoyl}cyclopropyl)benzene](/img/structure/B3126860.png)
![N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]-2-propanamine](/img/structure/B3126866.png)
![N-[(5-chloro-2-phenyl-1H-imidazol-4-yl)methylene]cyclohexanamine](/img/structure/B3126870.png)
![N-(3-{[(4-fluorobenzyl)oxy]methyl}phenyl)-4-methoxybenzenesulfonamide](/img/structure/B3126877.png)
![4-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]thiomorpholine](/img/structure/B3126880.png)




![2-[(E)-1-hydrazinyl-2-nitroethenyl]-1,1-dimethylhydrazine](/img/structure/B3126936.png)


![methyl 5-[(E)-2-[(4-chlorophenyl)amino]ethenyl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate](/img/structure/B3126950.png)
